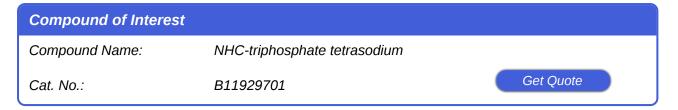


## Synergistic Antiviral Effects of NHC-Triphosphate in Combination Therapies: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains and the need for more potent therapeutic options have highlighted the importance of combination antiviral therapies. This guide provides a comparative assessment of the synergistic antiviral effects of N4-hydroxycytidine triphosphate (NHC-TP), the active form of the prodrug molnupiravir, when used in conjunction with other antiviral agents. We present quantitative data from key studies, detail the experimental protocols used to derive these findings, and illustrate the underlying mechanisms and workflows.

## I. Quantitative Assessment of Synergistic Efficacy

The following tables summarize the quantitative data from in vitro and in vivo studies assessing the synergistic effects of NHC-TP with various antiviral drugs against a range of viruses.

Table 1: In Vitro Synergistic Activity of β-D-N4hydroxycytidine (NHC) and Teriflunomide Against Various RNA Viruses



Virus	Cell Line	NHC IC₅₀ (μM)	Teriflunomi de IC₅₀ (μM)	Mean Loewe Synergy Score	Outcome
Dengue virus (DENV-2)	imHC	0.7	>22	10.9	Synergistic
Zika virus (ZIKV)	imHC	0.5	13.9	12.3	Synergistic
Chikungunya virus (CHIKV)	Vero	0.4	8.8	13.4	Synergistic
Influenza A virus (IAV H1N1)	Vero	0.8	>50	16.7	Synergistic
Respiratory Syncytial Virus (RSV-A)	НЕр-2	4.6	11.2	-1.9	Additive

Data extracted from Srisuthanaviboon et al., 2025.[1][2] A Loewe synergy score greater than 10 is considered synergistic, while a score between -10 and 10 is considered additive.[1]

# Table 2: In Vivo Efficacy of Molnupiravir in Combination with Other Antivirals Against SARS-CoV-2



Animal Model	Virus Variant	Drug Combinatio n (Dosage)	Efficacy Endpoint	Monotherap y Outcome	Combinatio n Therapy Outcome
K18-hACE2 Transgenic Mice	SARS-CoV-2	Molnupiravir (20 mg/kg) + Nirmatrelvir (20 mg/kg)	Survival Rate	Molnupiravir: 43%; Nirmatrelvir: 36%	80%[3]
Syrian Hamsters	SARS-CoV-2 (Beta)	Molnupiravir (150 mg/kg, BID) + GS- 441524 (50 mg/kg, BID)	Lung Viral Load Reduction (log10 TCID50/mg)	Molnupiravir: 1.6	~4.0[4][5]
Rhesus Macaques	SARS-CoV-2 (Delta)	Molnupiravir + Nirmatrelvir	Viral Shedding and Replication	Significantly reduced	Stronger reduction than monotherapy[ 6][7]

### **II. Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.

## In Vitro Synergy Assay (Srisuthanaviboon et al., 2025)

- Cell Culture and Virus Infection:
  - Appropriate cell lines (imHC, Vero, HEp-2) were seeded in 96-well plates.
  - Cells were infected with the respective viruses (DENV-2, ZIKV, CHIKV, IAV, RSV-A) at a specified multiplicity of infection (MOI).[2]
  - After a 2-hour adsorption period, the virus inoculum was removed.
- Drug Treatment:



- Cells were treated with a matrix of different concentrations of NHC and teriflunomide, both alone and in combination.[1]
- The treated cells were incubated for a duration appropriate for the specific virus (e.g., 1 day for CHIKV, 2 days for DENV-2 and ZIKV).[2]
- Quantification of Antiviral Activity:
  - Viral yield in the supernatant was determined by plaque assay.
  - The percentage of viral inhibition was calculated relative to untreated controls.[1]
- Synergy Analysis:
  - The dose-response data for each drug and their combinations were used to calculate synergy scores.[1]
  - The Loewe additivity model was used to determine if the drug combination was synergistic, additive, or antagonistic.[1]

# In Vivo Efficacy Study in K18-hACE2 Mice (Jeong et al., 2022)

- Animal Model and Infection:
  - K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2, were used.[3][8]
  - Mice were intranasally infected with a lethal dose of SARS-CoV-2.[8]
- Drug Administration:
  - Mice were treated with molnupiravir (20 mg/kg), nirmatrelvir (20 mg/kg), or a combination of both.[3]
  - A control group received a vehicle solution.[8]
  - Treatment was administered systemically.[8]



#### Efficacy Evaluation:

- The primary endpoint was the survival rate of the mice over the course of the study.[3]
- Secondary endpoints included clinical severity scores, virus-induced tissue damage, and viral replication in the lungs and brain.[3][8]
- Statistical Analysis:
  - Survival curves were analyzed to determine statistically significant differences between the treatment groups.[3][8]

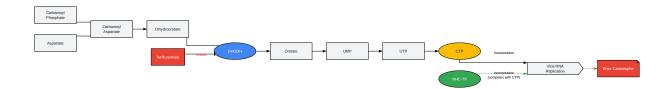
#### **III. Mechanisms and Workflows**

The synergistic effects observed in these studies can be attributed to the distinct and complementary mechanisms of action of the combined drugs.

## Signaling Pathway: De Novo Pyrimidine Synthesis Inhibition

The synergy between NHC-TP and DHODH inhibitors like teriflunomide is rooted in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidine nucleotides, which are essential for viral RNA synthesis. This reduction in competing natural nucleotides enhances the incorporation of the fraudulent nucleotide analog, NHC-TP, into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This leads to an accumulation of mutations in the viral genome, a phenomenon known as "error catastrophe," ultimately inhibiting viral replication.[2]





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Caption: Mechanism of synergy between NHC-TP and Teriflunomide.

### **Experimental Workflow: In Vitro Synergy Assessment**

The following diagram illustrates a typical workflow for assessing the synergistic antiviral effects of two compounds in vitro.

Caption: A standard workflow for in vitro antiviral synergy testing.

In conclusion, the combination of NHC-triphosphate with other antiviral agents, particularly those with different mechanisms of action, presents a promising strategy for enhancing therapeutic efficacy. The synergistic effects observed with DHODH inhibitors and other antivirals like nirmatrelvir underscore the potential of these combination therapies to improve clinical outcomes and combat drug resistance. Further research and clinical evaluation are warranted to fully elucidate the therapeutic benefits of these combinations.

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